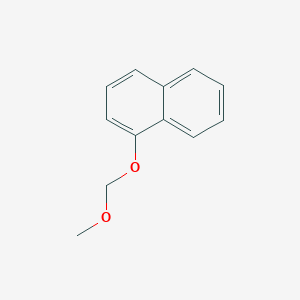

1-(Methoxymethoxy)naphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a crucial scaffold in the development of a wide array of organic compounds. ijpsjournal.comekb.eg Its derivatives are not merely laboratory curiosities; they are integral components in numerous commercial products and pharmaceuticals. ekb.egresearchgate.net The unique structure of naphthalene allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities. nih.govmdpi.com

In medicinal chemistry , naphthalene-based molecules have been successfully developed into drugs for various therapeutic applications. nih.gov The Food and Drug Administration (FDA) has approved a number of naphthalene-containing drugs, including nafcillin (B1677895) (an antibiotic), terbinafine (B446) and naftifine (B1207962) (antifungal agents), naproxen (B1676952) (an anti-inflammatory drug), and propranolol (B1214883) (a beta-blocker). ekb.egresearchgate.net The therapeutic potential of naphthalene derivatives extends to anticancer, antiviral, antidiabetic, and antihypertensive agents, among others. ijpsjournal.comnih.govthieme-connect.com The biological activity is often linked to the metabolites of naphthalene, which can interact with cellular proteins. researchgate.netmdpi.com

In organic synthesis , the naphthalene core is a valuable building block for creating complex molecules and materials with unique optical and electronic properties. nih.gov The development of regioselective methods for synthesizing polysubstituted naphthalenes is an active area of research due to their importance in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Various synthetic strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations, have been devised to construct these valuable derivatives. thieme-connect.comresearchgate.net

Role of Protecting Groups in Complex Molecule Synthesis

In the synthesis of complex organic molecules, it is often necessary to perform a reaction at one specific site while other reactive functional groups are present. Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to a specific set of reaction conditions. Once the desired transformation is complete, the protecting group can be removed to reveal the original functional group.

The use of protecting groups is a critical strategy that prevents unwanted side reactions and allows for the selective modification of multifunctional compounds. organicchemistrytutor.com For instance, an alcohol's hydroxyl group is acidic and nucleophilic, which can interfere with many common reactions, such as Grignard reactions. organicchemistrytutor.com By temporarily converting the alcohol to a protected form, such as an ether, these interferences can be avoided.

Overview of Methoxymethoxy (MOM) Ethers as Protecting Groups

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl groups in organic synthesis. adichemistry.comwikipedia.org It is an acetal (B89532) with the general structure R-O-CH₂-O-CH₃. wikipedia.org The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org

General Characteristics of MOM Ethers

MOM ethers exhibit a useful range of stability. They are generally stable to a variety of conditions, including basic and nucleophilic reagents, as well as many oxidizing and reducing agents. adichemistry.com This stability makes them suitable for a wide range of synthetic transformations. However, MOM ethers are sensitive to acidic conditions and can be readily cleaved by treatment with acids, often in the presence of an alcohol like methanol (B129727). organicchemistrytutor.comadichemistry.com

Advantages and Disadvantages of MOM Protection in Naphthols

The protection of naphthols, which are phenols derived from naphthalene, with the MOM group offers several advantages and disadvantages.

Advantages:

Stability: The MOM group is robust and can withstand many reaction conditions that might affect other protecting groups. adichemistry.com

Mild Cleavage: Deprotection can often be achieved under mild acidic conditions, which is beneficial when sensitive functional groups are present in the molecule. acs.org Recent methods have even demonstrated deprotection under non-acidic conditions. acs.org

Facilitates Further Reactions: Protecting the hydroxyl group of a naphthol as a MOM ether allows for subsequent reactions at other positions of the naphthalene ring that would otherwise be incompatible with the acidic proton of the hydroxyl group.

Disadvantages:

Toxicity of Reagent: The most common reagent for introducing the MOM group, chloromethyl methyl ether (MOMCl), is a known carcinogen and is highly toxic. organicchemistrytutor.com This poses a significant safety concern and necessitates careful handling.

Competition in Lithiation: In certain reactions, such as the lithiation of glycals, the MOM group can compete for the strong base required for the desired reaction, although it has been used successfully in some cases. nih.govacs.org

Potential for Side Reactions During Cleavage: While cleavage is generally clean, there is a possibility of side reactions or incomplete deprotection, especially in complex molecules with multiple acid-sensitive groups.

Structure

3D Structure

属性

IUPAC Name |

1-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REELDIWIMZYNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444836 | |

| Record name | 1-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-37-8 | |

| Record name | 1-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methoxymethoxy Naphthalene and Its Derivatives

Naphthol MOM Protection Strategies

Optimization of Reaction Conditions for MOM Ether Formation on Naphthol Scaffolds

The formation of 1-(methoxymethoxy)naphthalene from 1-naphthol (B170400) is typically achieved via nucleophilic substitution using chloromethyl methyl ether (MOM-Cl) in the presence of a base. wikipedia.org The optimization of reaction conditions is crucial to maximize yield, minimize side products, and ensure compatibility with other functional groups. Key parameters for optimization include the choice of base, solvent, and reaction temperature.

Commonly, a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) is employed in a solvent like dichloromethane (B109758) (DCM) at or below room temperature. wikipedia.org An alternative and often highly effective method involves the initial deprotonation of the naphthol with a strong base, such as sodium hydride (NaH), to form the corresponding naphthoxide anion, which then acts as a potent nucleophile to displace the chloride from MOM-Cl. total-synthesis.com The choice between these methods often depends on the specific substrate and the presence of other base-sensitive functionalities.

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to RT | >90 | nih.govwikipedia.org |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | 0 to RT | >95 | total-synthesis.com |

| Potassium Carbonate (K2CO3) | Acetone / Acetonitrile | Reflux | 85-95 | N/A |

| Sodium Hydroxide (NaOH) | Phase Transfer Catalyst | 60-85 | ~95 | google.com |

| This table presents typical conditions for the MOM protection of naphthols. The optimal conditions may vary depending on the specific substrate and scale of the reaction. |

Optimization studies focus on minimizing reaction times and the amount of carcinogenic MOM-Cl required, while preventing side reactions such as C-alkylation. The use of phase-transfer catalysts in biphasic systems has also been explored to facilitate the reaction with inorganic bases like sodium hydroxide. google.com

Chemo- and Regioselective MOM Protection of Substituted Naphthols

In the synthesis of complex molecules derived from substituted naphthalenes, such as polyhydroxylated naphthalenes or those bearing other reactive functional groups, chemo- and regioselectivity become critical challenges. Chemoselectivity refers to the preferential protection of the naphthol hydroxyl group in the presence of other nucleophilic groups (e.g., aliphatic alcohols, amines). Due to the higher acidity of the phenolic proton of naphthol compared to aliphatic alcohols, selective protection can often be achieved by using a stoichiometric amount of a suitable base.

Regioselectivity is a key consideration in molecules with multiple, non-equivalent naphthol hydroxyl groups, such as the atropisomeric compound 1,1'-bi-2-naphthol (B31242) (BINOL). The selective protection of one hydroxyl group over another is influenced by steric hindrance and electronic effects. For instance, in certain substituted BINOL derivatives, it is possible to selectively protect one of the two hydroxyl groups, enabling subsequent differential functionalization of the other. acs.orgnih.gov The bulky nature of substituents near one hydroxyl group can hinder the approach of the MOM-Cl reagent, allowing for selective protection at the less sterically encumbered position.

Green Chemistry Approaches in MOM Protection of Naphthalene (B1677914) Systems

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for MOM protection. A key area of concern is the high toxicity and carcinogenicity of chloromethyl methyl ether. One greener alternative is the use of dimethoxymethane (B151124) in the presence of an acid catalyst, which forms the MOM ether through an acetal (B89532) exchange reaction. total-synthesis.com

Another approach focuses on minimizing the use of hazardous organic solvents. A patented method for the synthesis of 1-methoxynaphthalene (B125815) (a related ether) utilizes dimethyl carbonate as a less toxic methylating agent and is performed in an aqueous solution with a phase transfer catalyst, eliminating the need for volatile organic solvents. google.com Similar principles could be applied to MOM protection, potentially using MOM-Cl or dimethoxymethane under solvent-free or aqueous conditions. The development of solid-supported catalysts that can be easily recovered and recycled also represents a promising avenue for greener MOM protection protocols. organic-chemistry.org

Synthesis of Complex Naphthalene Architectures Incorporating this compound Moieties

The MOM-protected 1-naphthol is not an end-product but a crucial intermediate for constructing more elaborate molecular structures. The MOM group's stability allows for a wide range of chemical transformations to be performed on the naphthalene ring system. researchgate.net

Multi-step Reaction Sequences for Functionalized Naphthalene Derivatives

This compound is an ideal starting material for multi-step syntheses aimed at producing polysubstituted naphthalenes. nih.gov The MOM group effectively masks the reactive hydroxyl group, allowing for reactions such as electrophilic aromatic substitution (e.g., halogenation, nitration), cross-coupling reactions, or the modification of other substituents on the ring.

A representative synthetic sequence might involve:

Protection: Conversion of 1-naphthol to this compound.

Functionalization: Introduction of a new functional group, for example, a bromine atom at the 4-position via electrophilic bromination. The MOM group is stable under these conditions.

Further Transformation: The newly introduced bromine can then serve as a handle for subsequent reactions, such as a Suzuki or Sonogashira cross-coupling, to introduce a new carbon-carbon bond.

Deprotection: In the final step, the MOM group can be cleanly removed under acidic conditions (e.g., HCl in methanol (B129727) or p-toluenesulfonic acid) to reveal the free hydroxyl group, yielding a highly functionalized 1-naphthol derivative. nih.govwikipedia.org

This strategy allows for the regioselective construction of complex naphthalene derivatives that would be difficult to synthesize if the hydroxyl group were left unprotected. researchgate.net

Directed Ortho-Metalation Strategies Utilizing MOM Protection

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

The oxygen atom of the methoxymethyl ether in this compound can act as an effective DMG. baranlab.orgnih.gov It coordinates the lithium cation of the alkyllithium base, facilitating the regioselective abstraction of the proton at the C2 position of the naphthalene ring. This provides a highly reliable method for introducing substituents specifically at the 2-position, a functionalization that can be challenging to achieve through classical electrophilic aromatic substitution.

General Scheme for Directed Ortho-Metalation of this compound:

Treatment of this compound with an alkyllithium base (e.g., s-BuLi) in an ethereal solvent (e.g., THF) at low temperature (-78 °C).

Formation of the 2-lithio-1-(methoxymethoxy)naphthalene intermediate.

Quenching the reaction with an electrophile to install a new functional group at the 2-position.

| Electrophile (E+) | Product after Quenching (2-Substituent) |

| D2O | Deuterium (-D) |

| I2 | Iodine (-I) |

| (CH3)2S2 | Methylthio (-SMe) |

| CO2, then H+ | Carboxylic Acid (-COOH) |

| R-CHO | Hydroxyalkyl (-CH(OH)R) |

| R-X (for cross-coupling) | R (via transmetalation) |

| This table illustrates the versatility of the directed ortho-metalation strategy by showcasing a variety of electrophiles that can be used to functionalize the 2-position of the MOM-protected naphthol. |

This methodology has been successfully applied to related systems, such as the ortho-lithiation of MOM-protected BINOL derivatives, demonstrating its utility in the synthesis of complex, sterically hindered naphthalene architectures. acs.orgnih.gov

Cross-Coupling Reactions Involving this compound Precursors

The strategic placement of a methoxymethoxy group on a naphthalene ring influences its electronic properties, which can be harnessed in modern transition metal-catalyzed cross-coupling reactions. nih.gov Halogenated or triflated this compound derivatives are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing complex naphthalene-based structures for materials science and medicinal chemistry. researchgate.net

For instance, precursors such as 1-bromo-X-(methoxymethoxy)naphthalene can participate in Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions. These methodologies allow for the direct introduction of aryl, alkyl, vinyl, or alkynyl groups onto the naphthalene core. The MOM group is generally stable under the conditions of these palladium-, nickel-, or copper-catalyzed reactions, preserving the hydroxyl functionality for subsequent transformations after deprotection. This approach is integral to building push-pull dyes and molecular probes where precise substitution patterns are critical for tuning their optical and electronic properties. nih.govresearchgate.net

Stereoselective Synthesis of Naphthalene-Based Compounds with MOM Groups

The MOM group is frequently employed as a protecting group in the stereoselective synthesis of naphthalene-based compounds. Its presence is compatible with a variety of chiral catalysts and reagents, allowing for the construction of enantiomerically enriched products. nih.gov

A notable application is in the asymmetric dearomatization of naphthalenes. In such reactions, vinylnaphthalenes protected with MOM groups can be transformed into chiral, non-aromatic structures with high yields and enantioselectivities (e.g., up to 98:2 enantiomeric ratio). nih.gov The MOM group effectively shields the hydroxyl moiety while the catalytic system, often involving a transition metal and a chiral ligand, controls the stereochemical outcome of the reaction. This strategy is crucial for creating complex, three-dimensional molecules from flat, aromatic precursors, enabling the synthesis of chiral tetra-substituted stereocenters. nih.gov

Preparation of Bis(methoxymethoxy)naphthalene Derivatives

The synthesis of naphthalene derivatives bearing two methoxymethoxy groups is a key step in the preparation of various functional materials and complex organic molecules. These compounds serve as important intermediates, with the MOM groups protecting the dihydroxy functionalities during subsequent chemical modifications of the naphthalene core.

Synthesis of 1,8-Bis(methoxymethoxy)naphthalene (B3245867)

The synthesis of 1,8-bis(methoxymethoxy)naphthalene is typically achieved through the protection of the corresponding diol, 1,8-dihydroxynaphthalene. The reaction involves treating the diol with a suitable methoxymethylating agent, such as chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). An aprotic solvent, commonly dichloromethane (CH2Cl2), is used for this transformation. The base neutralizes the HCl generated during the reaction, driving the formation of the bis-protected ether.

Table 1: Properties of 1,8-Bis(methoxymethoxy)naphthalene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16O4 | nih.gov |

| Molecular Weight | 248.27 g/mol | nih.gov |

| IUPAC Name | 1,8-bis(methoxymethoxy)naphthalene | nih.gov |

| CAS Number | 172915-62-7 | nih.gov |

Synthesis of 1,5-Dibromo-2,6-bis(methoxymethoxy)naphthalene (B15370153)

The preparation of 1,5-dibromo-2,6-bis(methoxymethoxy)naphthalene generally follows a two-step synthetic sequence. The first step involves the protection of the hydroxyl groups of 2,6-dihydroxynaphthalene (B47133) using MOMCl and a suitable base. The resulting 2,6-bis(methoxymethoxy)naphthalene intermediate is then subjected to electrophilic bromination. The electron-donating nature of the MOM-protected hydroxyl groups activates the naphthalene ring, directing the bromine atoms to the ortho- and para-positions. Due to steric hindrance and electronic activation, bromination occurs selectively at the C1 and C5 positions.

Table 2: Properties of 1,5-Dibromo-2,6-bis(methoxymethoxy)naphthalene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H14Br2O4 | |

| Molecular Weight | 406.07 g/mol | |

| IUPAC Name | 1,5-dibromo-2,6-bis(methoxymethoxy)naphthalene | chemicalbook.com |

| CAS Number | 245093-97-4 | chemicalbook.com |

Synthesis of 1,8-Dibromo-2,7-di(methoxymethoxy)naphthalene

The synthesis of 1,8-dibromo-2,7-di(methoxymethoxy)naphthalene is analogous to other disubstituted naphthalenes. The process begins with the protection of 2,7-dihydroxynaphthalene (B41206) as its bis(methoxymethyl) ether. This is accomplished by reacting the diol with MOMCl in the presence of a base. The subsequent step is the selective bromination of the protected naphthalene core. The activating effect of the two methoxymethoxy groups directs the electrophilic substitution to the highly activated peri-positions (C1 and C8), yielding the desired 1,8-dibromo product.

Table 3: Properties of 1,8-Dibromo-2,7-di(methoxymethoxy)naphthalene

| Property | Value |

|---|---|

| Molecular Formula | C14H14Br2O4 |

| Molecular Weight | 406.07 g/mol |

| IUPAC Name | 1,8-dibromo-2,7-bis(methoxymethoxy)naphthalene |

Synthesis of 2,8-Bis(methoxymethoxy)naphthalene-1,4-dione

The synthesis of 2,8-bis(methoxymethoxy)naphthalene-1,4-dione has been reported as part of a synthetic route to ortho-naphthoquinones. clockss.org The process involves the treatment of 2-(dimethylamino)-8-(methoxymethoxy)naphthalene-1,4-dione with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA). This reaction protects the remaining hydroxyl group and facilitates the eventual formation of the quinone structure. The crude product is purified by silica (B1680970) gel column chromatography, affording the target compound as a yellow solid in a 68% yield. clockss.org The structure is confirmed through detailed spectroscopic analysis. clockss.org

Table 4: Research Findings for the Synthesis of 2,8-Bis(methoxymethoxy)naphthalene-1,4-dione

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-(Dimethylamino)-8-(methoxymethoxy)naphthalene-1,4-dione | clockss.org |

| Reagents | MOMCl, DIPEA | clockss.org |

| Yield | 68% | clockss.org |

| Appearance | Yellow solid | clockss.org |

| ¹H-NMR Data (δ) | 7.80 (d, J = 7.5 Hz, 1H), 7.64 (dd, J = 7.5, 8.5 Hz, 1H), 7.47 (d, J = 8.5 Hz, 1H), 6.38 (s, 1H), 5.35 (s, 2H), 5.28 (s, 2H), 3.56 (s, 3H), 3.52 (s, 3H) | clockss.org |

| ¹³C-NMR Data (δ) | 184.9, 178.7, 158.3, 157.5, 135.1, 134.1, 121.7, 120.2, 119.9, 111.4, 95.1, 94.8, 57.1, 56.7 | clockss.org |

| HRMS (ESI) | m/z: [M+Na]⁺ calcd for [C14H14NaO6]⁺, 301.0688; Found, 301.0689 | clockss.org |

Mechanistic Investigations of Reactions Involving 1 Methoxymethoxy Naphthalene

De-protection Mechanisms of the MOM Group in Naphthalene (B1677914) Systems

The removal of the MOM protecting group is a key step in synthetic pathways leading to the final product. The lability of the MOM ether (an acetal) to various reagents allows for several deprotection strategies.

The most common method for cleaving MOM ethers is through acid catalysis. wikipedia.org The reaction proceeds under relatively mild acidic conditions, which can be supplied by protic acids or Lewis acids.

The mechanism begins with the protonation of one of the ether oxygens, typically the one further from the aromatic ring, by a strong acid. masterorganicchemistry.com This protonation converts the methoxy (B1213986) group into a good leaving group (methanol). The subsequent step depends on the structure of the substrate. For aryl ethers like 1-(methoxymethoxy)naphthalene, the cleavage can proceed through an SN1 or SN2 pathway. masterorganicchemistry.com

In the SN1-like pathway, the protonated ether expels methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, typically water present in the reaction mixture, to form a hemiacetal. This hemiacetal is unstable and rapidly decomposes to yield the deprotected 1-naphthol (B170400) and formaldehyde (B43269).

In the SN2 pathway, a nucleophile (such as a halide ion from the acid, e.g., Br⁻ from HBr) directly attacks the methylene (B1212753) carbon of the protonated ether, displacing the naphthol moiety and forming a halomethyl methyl ether, which is subsequently hydrolyzed. youtube.com

A variety of acidic systems can be employed for this transformation, with the choice of reagent often depending on the presence of other acid-sensitive functional groups in the molecule.

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane (B109758) | Room Temperature | organic-chemistry.org |

| Wells-Dawson Heteropolyacid | Acetonitrile | Reflux | nih.gov |

| Trimethylsilyl (B98337) Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile | Room Temperature | nih.govacs.org |

| Zirconium(IV) Chloride | Ethanol | Reflux | researchgate.net |

| Hydrochloric Acid (HCl) | Aqueous/Organic | Room Temperature to Reflux | wikipedia.org |

While less common for simple MOM ethers compared to p-methoxybenzyl (PMB) ethers, oxidative conditions can be used for deprotection, particularly with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism for the oxidative cleavage of electron-rich ethers, such as those derived from phenols, is believed to proceed via a single-electron transfer (SET) process. total-synthesis.com

In a DDQ-mediated deprotection, the electron-rich naphthalene ring facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. youtube.com A single electron is transferred from the substrate to DDQ, generating a radical cation of the MOM ether and a DDQ radical anion. The radical cation is then attacked by water, leading to the formation of a hemiacetal and subsequent release of the free naphthol and formaldehyde. total-synthesis.com The presence of the electron-donating oxygen atom on the naphthalene ring makes this process more feasible than for aliphatic MOM ethers.

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can also be used and operates via a similar single-electron transfer mechanism. total-synthesis.com The choice between DDQ and CAN may depend on the specific substrate and the presence of other functional groups that could be sensitive to oxidation. total-synthesis.com

| Oxidizing Agent | Typical Solvent System | Key Mechanistic Feature | Selectivity Notes |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dichloromethane/Water | Single-Electron Transfer (SET) from the aromatic ring | Highly effective for electron-rich systems like PMB ethers; can be applied to MOM ethers on activated rings. total-synthesis.com |

| CAN (Cerium(IV) Ammonium Nitrate) | Acetonitrile/Water | Single-Electron Transfer (SET) | A powerful oxidant that can sometimes be used when DDQ fails. total-synthesis.com |

Hydrogenolysis is a deprotection method that involves the cleavage of a chemical bond by reaction with hydrogen, typically in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is highly effective for the cleavage of benzylic ethers (e.g., benzyl (B1604629), naphthylmethyl) due to the stability of the benzylic C-O bond towards catalytic hydrogenation. nih.govnih.gov

However, the MOM group is an acetal (B89532), not a benzylic ether. The C-O bonds within the MOM group (naphthyl-O-CH₂-O-CH₃) are not susceptible to cleavage under standard hydrogenolysis conditions (e.g., H₂, Pd/C). organic-chemistry.org Therefore, hydrogenolytic cleavage is not a viable or standard method for the deprotection of this compound. This method is reserved for protecting groups like benzyl or 2-naphthylmethyl ethers, which can be selectively removed in the presence of MOM ethers. nih.gov

In complex molecule synthesis, multiple protecting groups are often used, and the ability to remove one selectively without affecting others (orthogonality) is paramount. The MOM group's unique lability to acid allows for its selective removal in the presence of groups that are stable to acid but labile to other conditions.

For instance, the MOM group can be cleaved with mild acid while base-labile groups (e.g., esters, acetates) and hydrogenolysis-labile groups (e.g., benzyl ethers) remain intact. researchgate.net Conversely, a benzyl ether can be removed by hydrogenolysis, leaving the MOM group untouched. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), have varying acid stability. While TMS ethers are typically cleaved under the same mild acidic conditions as MOM ethers, the bulkier TBDMS group is significantly more stable to acid, often allowing for the selective deprotection of a MOM ether in its presence. researchgate.net

The development of specific reagent systems has further refined this selectivity. For example, reagents like zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol have been shown to rapidly and selectively cleave MOM ethers with high efficiency, even in the presence of other common protecting groups. researchgate.net

| Deprotection Condition for MOM Group | Orthogonal Group (Stable) | Condition for Orthogonal Group Cleavage |

|---|---|---|

| Mild Acid (e.g., cat. HCl, NaHSO₄·SiO₂) | Benzyl (Bn) Ether | Hydrogenolysis (H₂, Pd/C) |

| Mild Acid (e.g., cat. HCl, NaHSO₄·SiO₂) | Ester (e.g., Acetate) | Base Hydrolysis (e.g., NaOH, K₂CO₃) |

| Specific Lewis Acids (e.g., MgBr₂) | tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride Source (e.g., TBAF) |

| Mild Acid (e.g., cat. HCl) | Tetrahydropyranyl (THP) Ether | THP is also acid-labile, selectivity can be challenging |

Reactivity of the Naphthalene Core in this compound

The MOM-protected hydroxyl group significantly influences the reactivity of the naphthalene ring system, primarily in electrophilic aromatic substitution reactions.

The -O-MOM group is an activating, ortho, para-directing substituent. wikipedia.org The oxygen atom, through its lone pairs, donates electron density into the naphthalene ring via resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activation is generally stronger than that of alkyl groups but less than that of a hydroxyl (-OH) or methoxy (-OCH₃) group.

In naphthalene, electrophilic attack is kinetically favored at the α-position (C1) over the β-position (C2) because the intermediate carbocation (arenium ion or sigma complex) formed by α-attack is better stabilized by resonance. youtube.comstackexchange.com For this compound, the substituent is at the C1 position. The activating effect will therefore direct incoming electrophiles to the other activated positions of the ring.

The primary site of substitution is the C4 position (para to the -O-MOM group). Attack at C4 leads to a carbocation intermediate where resonance structures can be drawn that preserve the aromaticity of the adjacent benzene (B151609) ring, a highly stabilizing feature. youtube.com A secondary site of substitution is the C2 position (ortho to the -O-MOM group). While also activated, substitution at C2 can be subject to steric hindrance from the adjacent MOM group. stackexchange.com

Therefore, electrophilic reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation on this compound are expected to yield the 4-substituted product as the major isomer.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 4-Bromo-1-(methoxymethoxy)naphthalene | The -OMOM group is an activating, ortho, para-director. The C4 (para) position is electronically favored and sterically accessible. youtube.com |

| Nitration | HNO₃, H₂SO₄ | 1-(Methoxymethoxy)-4-nitronaphthalene | Strong activation by the -OMOM group directs the nitronium ion (NO₂⁺) to the C4 position. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(methoxymethoxy)naphthalene | The Lewis acid (AlCl₃) may coordinate with the ether oxygens, increasing steric bulk and further favoring substitution at the more distant C4 position. stackexchange.com |

Nucleophilic Addition Reactions

While specific studies on nucleophilic addition to this compound are not readily found, the principles of such reactions on naphthalene systems provide a framework for understanding its potential reactivity. The electron-donating nature of the ether oxygen in the methoxymethoxy group is expected to activate the naphthalene ring towards electrophilic aromatic substitution rather than nucleophilic attack. However, under certain conditions, particularly with strong nucleophiles or in the presence of activating groups, nucleophilic addition to naphthalene rings can occur.

In related systems, such as naphthalenes bearing electron-withdrawing groups, nucleophilic aromatic substitution proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For an alkoxynaphthalene like this compound, direct nucleophilic substitution is generally unfavorable. However, reactions can be envisaged where the methoxymethoxy group itself is the target of nucleophilic attack, leading to its cleavage under acidic or specific nucleophilic conditions, which would subsequently alter the reactivity of the resulting 1-naphthol.

A study on the reaction of 1-methoxynaphthalene (B125815) with hydroiodic acid demonstrated cleavage of the ether bond to form 1-naphthol and methyl iodide. youtube.com This occurs via a nucleophilic attack of the iodide ion on the methyl group of the protonated ether. A similar mechanism can be proposed for the cleavage of the methoxymethoxy group in this compound under acidic conditions.

| Reactant | Reagent | Product(s) | Reaction Type |

| 1-Methoxynaphthalene | Hydroiodic Acid | 1-Naphthol, Methyl Iodide | Nucleophilic Substitution (Ether Cleavage) |

This table is based on the reactivity of a related compound, 1-methoxynaphthalene, to infer potential reactions of this compound.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While specific examples involving this compound are not documented in detail, its participation in cycloaddition reactions, a major class of pericyclic reactions, can be anticipated based on the behavior of other naphthalene derivatives.

Naphthalene and its derivatives can act as the diene component in Diels-Alder reactions, although higher temperatures are often required to overcome the aromatic stabilization energy. The presence of the electron-donating methoxymethoxy group at the 1-position would influence the regioselectivity of such cycloadditions.

For instance, photochemical [2+2] cycloadditions of naphthalene acrylic acids have been reported, leading to the formation of cyclobutane (B1203170) rings. rsc.org While this specific reaction involves a different naphthalene derivative, it highlights the capability of the naphthalene core to participate in pericyclic reactions. The electronic effects of the methoxymethoxy group would likely play a significant role in the feasibility and outcome of similar cycloadditions with this compound.

Mechanistic Studies of Photochemical Transformations

The photochemistry of naphthalene and its derivatives is a well-studied field. These compounds can undergo a variety of photochemical transformations, including cycloadditions, isomerizations, and electron transfer reactions.

Studies on 2-alkoxynaphthalenes have shown that they can undergo photoamination with alkylamines in the presence of an electron acceptor. oup.comdeepdyve.com This reaction is proposed to proceed via an electron transfer mechanism from the excited state of the alkoxynaphthalene to the electron acceptor, followed by nucleophilic attack of the amine on the resulting radical cation of the alkoxynaphthalene. oup.comdeepdyve.com A similar pathway could be envisioned for this compound.

The general mechanism for the photoamination of 2-alkoxynaphthalenes involves the following steps:

Photoexcitation of the alkoxynaphthalene.

Single electron transfer (SET) from the excited alkoxynaphthalene to a sensitizer (B1316253) (e.g., m-dicyanobenzene).

Nucleophilic attack of the amine on the alkoxynaphthalene radical cation.

Proton transfer and subsequent rearomatization to yield the aminated product.

| Reactant | Reagents | Key Intermediate | Product Type |

| 2-Alkoxynaphthalene | Alkylamine, m-dicyanobenzene, light | Alkoxynaphthalene radical cation | 1-Alkylamino-2-alkoxy-1,4-dihydronaphthalene |

This table outlines the general mechanism observed for related 2-alkoxynaphthalenes.

Electron Transfer (SET) and Proton-Coupled Electron Transfer (PCET) Mechanisms in Naphthalene Systems with Methoxymethoxy Groups

Electron transfer (ET) is a fundamental step in many chemical and biological processes. wikipedia.org In the context of naphthalene systems, the presence of a methoxymethoxy group, with its electron-donating character, would be expected to lower the oxidation potential of the naphthalene ring, making it more susceptible to single electron transfer (SET) to a suitable acceptor.

As mentioned in the previous section, the photoamination of 2-alkoxynaphthalenes is initiated by an electron transfer event. oup.comdeepdyve.com This highlights the accessibility of radical cation intermediates for alkoxynaphthalenes under photochemical conditions.

Proton-coupled electron transfer (PCET) is a process where both an electron and a proton are transferred in a single concerted step or in separate, sequential steps. While specific studies on PCET involving this compound are lacking, the general principles can be applied. For a PCET reaction to occur, a suitable proton donor/acceptor site is required in proximity to the site of electron transfer. The ether oxygens of the methoxymethoxy group are potential sites for protonation, which could influence subsequent electron transfer processes. However, without experimental data, the role of PCET in the reactions of this compound remains speculative.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis of 1-(Methoxymethoxy)naphthalene and Derivatives

A detailed analysis of the proton NMR spectrum, including chemical shifts, coupling constants, and multiplicity for each proton in this compound, is not available.

¹³C NMR Spectral Analysis of this compound and Derivatives

Specific chemical shift data for the twelve distinct carbon atoms in this compound could not be found.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

While 2D NMR techniques are crucial for the structural elucidation of complex organic molecules, no published COSY, HMQC, or HMBC spectra for this compound could be located to detail the specific correlations within the molecule.

Investigations of NMR Peak Broadening and Coalescence Phenomena

There are no specific studies available that investigate NMR peak broadening or coalescence phenomena in this compound. Such phenomena could potentially arise from restricted rotation around the O-C-O acetal (B89532) bonds or the C-O-C ether linkage, but this is speculative without experimental data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The accurate mass of this compound, as determined by high-resolution mass spectrometry, is not reported in publicly accessible sources. This would be essential for confirming its elemental composition.

Fragmentation Patterns and Mechanistic Interpretation

The mass spectrometric analysis of this compound provides significant insight into its molecular structure through the study of its fragmentation patterns under electron ionization (EI). While a specific spectrum for this exact compound is not widely published, the fragmentation can be predicted based on the established behavior of ethers and the naphthalene (B1677914) core. The molecular ion (M•+) is expected to be prominent, reflecting the stability of the aromatic system.

Key fragmentation pathways likely include:

Alpha-Cleavage: The cleavage of the bond adjacent to the ether oxygen is a common pathway for ethers. For this compound, this would involve the loss of a methoxy (B1213986) radical (•OCH3) from the side chain, or the loss of the entire methoxymethyl group.

Cleavage of the Naphthyl-Oxygen Bond: The bond between the naphthalene ring and the ether oxygen can cleave, leading to the formation of a naphthyloxy cation or a naphthalene radical cation after rearrangement.

Loss of Formaldehyde (B43269): A characteristic fragmentation for methoxymethyl (MOM) ethers is the loss of formaldehyde (CH₂O), which can occur through a rearrangement process.

Fragmentation of the Naphthalene Ring: Following initial side-chain cleavages, the resulting naphthalene-containing ions can undergo further fragmentation, which typically involves the sequential loss of acetylene (B1199291) (C₂H₂) molecules. nih.gov This is a well-documented pattern for the naphthalene radical cation itself. nih.govmassbank.eu

A mechanistic interpretation suggests that the initial ionization occurs on the naphthalene ring due to its electron-rich π-system. The resulting radical cation then undergoes fragmentation, with the charge often being retained by the stable aromatic fragment.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Mechanism |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]•+ | Molecular Ion |

| 157 | [C₁₁H₉O]⁺ | Loss of •OCH₃ |

| 143 | [C₁₀H₇O]⁺ | Loss of •CH₂OCH₃ |

| 128 | [C₁₀H₈]•+ | Cleavage of C-O bond and H transfer |

| 127 | [C₁₀H₇]⁺ | Loss of H• from naphthalene fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is dominated by vibrations associated with the naphthalene ring, the C-O ether linkages, and the aliphatic C-H bonds of the methoxymethyl group.

Vibrational Analysis of Key Functional Groups

Aromatic C-H Stretching: The vibrations corresponding to the C-H bonds on the naphthalene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups of the methoxymethoxy substituent give rise to C-H stretching vibrations typically found between 3000-2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system produce a series of characteristic sharp absorptions in the 1650-1450 cm⁻¹ region. nasa.gov

C-O Stretching: The most diagnostic feature for this molecule is the strong C-O stretching vibrations from the two ether linkages. Asymmetric and symmetric C-O-C stretches are expected in the 1275-1000 cm⁻¹ range. The aryl-alkyl ether linkage (Naphthyl-O-CH₂) and the alkyl-alkyl ether linkage (CH₂-O-CH₃) will have distinct, strong absorption bands in this fingerprint region.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring influences the strong C-H out-of-plane bending (γ-CH) vibrations, which are typically observed between 900-700 cm⁻¹. These bands can be indicative of the positions of the substituents on the aromatic ring. nasa.govastrochemistry.org

Table 2: Key Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 3000 - 2850 |

| C=C Stretch | Aromatic (Naphthalene) | 1650 - 1450 |

| C-O Stretch | Aryl-Alkyl & Alkyl-Alkyl Ether | 1275 - 1000 |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction structure for this compound has not been reported. This technique would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular packing interactions. In related structures, such as 1,5-dimethoxynaphthalene, the methoxy groups have been shown to not significantly distort the planarity of the naphthalene ring system. nih.gov In the crystal lattice of such compounds, molecules often pack in arrangements influenced by weak C-H···O interactions. nih.gov A similar planar conformation of the naphthalene core would be expected for this compound, with the methoxymethoxy side chain adopting a low-energy conformation.

Other Advanced Spectroscopic Methods (e.g., UV/Vis, EPR)

UV/Vis Spectroscopy: The ultraviolet-visible (UV/Vis) spectrum of this compound is primarily determined by the π-π* electronic transitions of the naphthalene chromophore. ijpsjournal.com Naphthalene itself exhibits strong absorption bands around 220 nm, with finer structured bands appearing between 250 and 300 nm. docbrown.info The presence of the oxygen-containing methoxymethoxy substituent, acting as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands due to the extension of the conjugated system by the lone pair electrons on the oxygen atom adjacent to the ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy: this compound, in its neutral, ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy could be used to study its radical anion, which could be generated chemically or electrochemically. The EPR spectrum of the this compound radical anion would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the various protons on the naphthalene ring. The magnitude of the hyperfine coupling constants would provide valuable information about the distribution of the unpaired electron spin density across the molecule. youtube.comdntb.gov.ua Studies on the naphthalene radical anion itself show distinct coupling constants for the α and β protons, and similar differentiation would be expected for this derivative. youtube.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on 1-(Methoxymethoxy)naphthalene

Electronic Structure and Molecular Orbital Analysis

There are no published studies detailing the electronic structure or providing a molecular orbital analysis of this compound.

Reaction Pathway Modeling and Transition State Characterization

Information on the modeling of reaction pathways or the characterization of transition states involving this compound is not available.

Molecular Dynamics Simulations

No literature was identified that reports on molecular dynamics simulations specifically involving this compound. Such studies would be valuable for understanding its behavior in different environments and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

There are no published Quantitative Structure-Activity Relationship (QSAR) studies that include this compound. QSAR models are often developed for series of related compounds to predict their biological activity or other properties, but this compound has not been featured in such an analysis.

While computational studies exist for the parent naphthalene (B1677914) molecule and other substituted naphthalenes, these findings cannot be directly extrapolated to this compound due to the specific influence of the methoxymethoxy substituent on the electronic and steric properties of the naphthalene core. Future computational research is necessary to build a foundational understanding of the chemical behavior of this compound.

Applications and Advanced Research Directions

1-(Methoxymethoxy)naphthalene as a Synthetic Intermediate for Bioactive Molecules

The structural framework of this compound serves as a valuable building block in the synthesis of a variety of bioactive molecules, including natural products and pharmaceuticals. The MOM group provides a stable protecting strategy for the hydroxyl functionality of 1-naphthol (B170400), enabling diverse chemical transformations on the naphthalene (B1677914) scaffold.

Precursor in Natural Product Synthesis

While direct total syntheses of complex natural products commencing from this compound are not extensively documented, its role as a protected form of 1-naphthol is crucial in the strategic synthesis of several natural products. The naphthalene core is a common feature in a class of lignans known as arylnaphthalene lactones, many of which exhibit significant biological activities.

Notable examples of such natural products include Justicidin B and Taiwanin C. nih.govfrontiersin.org The total synthesis of these molecules often involves the construction of a polysubstituted naphthalene ring system. nih.govfrontiersin.org In these synthetic pathways, a hydroxylated naphthalene derivative is a key intermediate. The use of this compound would allow for the introduction of the naphthalene moiety early in the synthesis, with the MOM group protecting the hydroxyl function during subsequent reactions such as cross-coupling and cyclization steps. nih.govfrontiersin.org The MOM group can be readily removed under acidic conditions at a later stage to yield the free hydroxyl group present in the final natural product or a precursor.

Table 1: Key Natural Products Accessible Through Naphthalene-Based Intermediates

| Natural Product | Class | Reported Biological Activity |

|---|---|---|

| Justicidin B | Arylnaphthalene Lactone Lignan | Antiviral, Antitumor frontiersin.orgresearchgate.net |

Synthesis of Naphthalene-Based Pharmaceuticals

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in a wide range of approved drugs with diverse therapeutic applications. nih.govekb.eg These include non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and cardiovascular drugs. ekb.egijpsjournal.com The synthesis of these pharmaceuticals often requires the regioselective functionalization of the naphthalene ring.

This compound can serve as a key starting material in the synthesis of various naphthalene-based pharmaceuticals. The MOM-protected hydroxyl group can direct ortho-lithiation, allowing for the introduction of substituents at the 2-position of the naphthalene ring. This strategy is valuable for building up the complex substitution patterns found in many pharmaceutical agents. For instance, the synthesis of derivatives of Nabumetone, an NSAID, or Propranolol (B1214883), a beta-blocker, could potentially utilize this compound to introduce the core naphthalene structure. nih.govekb.eg

Table 2: Examples of Naphthalene-Based Pharmaceuticals

| Drug Name | Therapeutic Class |

|---|---|

| Naproxen (B1676952) | Non-Steroidal Anti-inflammatory Drug (NSAID) ekb.eg |

| Terbinafine (B446) | Antifungal Agent ijpsjournal.com |

| Propranolol | Beta-Blocker nih.govekb.eg |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor researchgate.net |

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The development of novel reagents and catalysts is a cornerstone of chemical innovation. The rigid and planar structure of the naphthalene ring makes it an attractive scaffold for the design of new catalytic systems. While specific reagents and catalysts derived directly from this compound are not widely reported, the potential for its use in this area is significant.

Functionalization of the this compound scaffold, for example, through the introduction of phosphine or amine ligands, could lead to the development of novel catalysts for cross-coupling reactions or asymmetric synthesis. The naphthalene backbone can provide steric bulk and electronic properties that can influence the reactivity and selectivity of a catalytic center. For instance, naphthalene-based polymers have been synthesized and used as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.comnih.gov The functionalization of such polymers could be envisaged starting from derivatives of this compound.

Advanced Materials Science Applications

The unique photophysical and electronic properties of the naphthalene ring system make it a valuable component in the design of advanced materials. researchgate.net Research in this area is focused on developing new materials for applications in electronics and polymer science.

Optoelectronic Materials Development

Naphthalene derivatives are known to exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The electronic properties of naphthalene-based materials can be tuned by the introduction of various substituents. The methoxy (B1213986) group, which would be revealed after deprotection of this compound, is an electron-donating group that can influence the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of an organic fluorophore. mdpi.com

While research specifically on this compound in this context is limited, the broader class of methoxy-substituted naphthalenes has been studied for their spectroscopic properties. mdpi.com The synthesis of more complex, conjugated systems for optoelectronic applications could potentially start from functionalized derivatives of this compound.

Polymer Chemistry

Naphthalene-based polymers are of interest due to their high thermal stability, chemical resistance, and potential for interesting electronic and photophysical properties. mdpi.comresearchgate.net These polymers can be synthesized through various polymerization techniques, including Friedel-Crafts reactions. mdpi.com

This compound, or more commonly its deprotected form 1-naphthol, can be used as a monomer in the synthesis of naphthalene-based polymers. For example, naphthalene-based polymers have been prepared by the crosslinking of naphthalene with formaldehyde (B43269) dimethyl acetal (B89532). mdpi.com The incorporation of the 1-methoxynaphthalene (B125815) unit into a polymer backbone can influence the polymer's solubility, processability, and final material properties. Such polymers could find applications as high-performance plastics, components in electronic devices, or as catalytic supports. mdpi.comnih.gov

Investigations into Structure-Activity Relationships of this compound Derivatives

The biological activity of naphthalene-based compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies aim to decipher how these chemical modifications influence efficacy and selectivity, providing a roadmap for designing more potent therapeutic agents. While direct SAR studies on a library of compounds retaining the 1-methoxymethoxy group are not prominent in the literature, extensive research on related 1-substituted naphthalene derivatives offers significant insights.

Key findings from SAR studies on various naphthalene derivatives, which inform the potential of scaffolds derived from this compound, include:

Influence of Ring Substituents: The potency of naphthalene-based compounds can be dramatically altered by the size and electronic properties of substituents. For instance, in the development of derivatives of the antifungal agent terbinafine, which contains a naphthalene moiety, potency was found to be strongly dependent on the bulkiness of substituents. Generally, only small groups like hydrogen or fluorine are well-tolerated at most positions without a loss of activity. nih.gov

Position-Specific Effects: The position of a substituent is critical. In the terbinafine series, derivatives with fluorine at the 5 and 7-positions showed enhanced activity against yeasts. nih.gov This highlights that specific locations on the naphthalene core are more amenable to modification to achieve desired biological outcomes.

Role of the Group at the 1-Position: The functional group at the C1 position of the naphthalene ring is a critical determinant of activity. In a series of naphthalene-1,4-dione analogues designed as anticancer agents, various functional groups were introduced to modulate activity. The conversion of an amide side chain into a cyclized imidazole ring resulted in a sharp increase in cytotoxic potency against cancer cells, demonstrating that rigidifying the structure can be a successful strategy. nih.gov

Systematic Modification for Potency: In a series of sulphonamide derivatives bearing a naphthalene moiety, systematic modifications led to compounds with potent antiproliferative activity. Compound 5c , featuring a naphthalen-1-yl moiety and specific methoxy substitutions on an attached phenyl ring, exhibited the highest potency against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. nih.gov This underscores the importance of optimizing substituents on appendages attached to the core naphthalene scaffold.

The table below summarizes the antiproliferative activity of selected naphthalene-1,4-dione analogues, illustrating the impact of structural modifications on potency. nih.gov

| Compound | Modification | IC₅₀ (µM) against HEC1A cells |

| 39 | Uncyclised Amide | 26 |

| 44 | Cyclised Imidazole | 6.4 |

| 45 | 2-ethyl substituted Imidazole | 12 |

| 46 | 2-propyl substituted Imidazole | 19 |

| 47 | 2-butyl substituted Imidazole | 14 |

This table demonstrates the structure-activity relationship where cyclization and the nature of the substituent on the imidazole ring significantly affect anticancer potency.

Design and Synthesis of Naphthalene Derivatives for Specific Biological Targets

The naphthalene scaffold is a versatile building block used in the rational design and synthesis of molecules aimed at specific biological targets to treat a range of diseases. ekb.egepa.gov Its rigid, lipophilic nature makes it an attractive core for developing inhibitors of enzymes and receptors. The synthesis of these targeted molecules can involve intermediates like this compound to control regioselectivity during the construction of the final product.

Anticancer Agents: A significant area of research is the development of naphthalene-based anticancer agents. The design strategy often involves attaching various pharmacophores to the naphthalene core to interact with specific targets involved in cancer progression.

Tubulin Polymerization Inhibitors: Microtubules are a key target in cancer chemotherapy. Naphthalene-chalcone hybrids have been designed and synthesized as potential tubulin polymerization inhibitors. By combining the naphthalene moiety with the chalcone scaffold, researchers have developed compounds that show potent antiproliferative activity against breast cancer cell lines (MCF-7). ajgreenchem.com

Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in angiogenesis, the process of forming new blood vessels that tumors need to grow. Novel naphthalene-chalcone hybrids have been synthesized and investigated as VEGFR-2 inhibitors, demonstrating the utility of the naphthalene core in designing enzyme inhibitors. nih.gov

Targeting Cancer Metabolism: A hallmark of many cancers is an altered glucose metabolism known as the Warburg effect. Researchers have designed and synthesized a library of naphthalene-1,4-dione analogues to identify molecules that disrupt this pathway, aiming for selective cytotoxicity towards cancer cells. nih.gov

Antimicrobial Agents: The naphthalene framework is also integral to the design of new antimicrobial compounds.

Organoselenium Compounds: In an effort to develop novel antimicrobial and anticancer agents, a series of naphthalene-based organoselenocyanates were synthesized. The selenocyanate group, a known pharmacophore, was incorporated into a naphthalene scaffold. Several of the resulting compounds demonstrated significant antimicrobial properties against Escherichia coli and Candida albicans, as well as anticancer activity against breast cancer cells. biointerfaceresearch.com The synthesis involved starting with naphthylamine, which could be prepared from a 1-hydroxynaphthalene precursor.

The table below presents the biological activity of a potent sulphonamide derivative of naphthalene against cancer cell lines. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

| 5c | MCF-7 (Breast Cancer) | 0.51 ± 0.03 |

| 5c | A549 (Lung Carcinoma) | 0.33 ± 0.01 |

| 5c | LO2 (Normal Liver Cell) | 12.73 ± 3.26 |

This data illustrates the design of a naphthalene derivative with high potency against cancer cells and relative selectivity over normal cells.

The process of in silico drug design, which uses computational methods to predict the interaction between drug candidates and biological targets, is frequently applied to naphthalene derivatives to guide their synthesis and evaluation. ijpsjournal.comijpsjournal.com This approach helps in prioritizing structures with the highest potential for therapeutic activity, streamlining the drug discovery process.

Future Perspectives and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of naphthalene (B1677914) derivatives is increasingly moving from traditional batch processes to more efficient and controlled continuous-flow systems. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability.

Recent research has demonstrated the successful continuous-flow synthesis of long-chain alkylated naphthalenes using ionic liquid catalysts within microreaction systems. rsc.org This approach achieved high yields (over 99%) in remarkably short reaction times (within 60 seconds) at mild temperatures. rsc.org Such systems allow for precise control over reaction parameters, which can be used to regulate the formation of specific isomers. rsc.org

Future applications for 1-(methoxymethoxy)naphthalene could involve:

Automated Synthesis Platforms: The principles of flow chemistry are fundamental to the development of automated synthesis platforms. These systems, often controlled by sophisticated software and robotics, can perform multi-step syntheses with minimal human intervention. mpg.de An automated platform could be programmed to synthesize this compound and then use it as a building block for a library of more complex molecules, accelerating the discovery of new materials and pharmacologically active compounds.

On-Demand Production: Flow reactors can be started and stopped quickly, enabling the on-demand production of this compound in the exact quantities needed. This reduces waste and the need for storing large inventories of the chemical.

Process Intensification: The efficiency of flow systems means that the synthesis of naphthalene derivatives can be significantly intensified, leading to smaller manufacturing footprints and lower energy consumption. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Naphthalene Derivative Synthesis

| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes rsc.org |

| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient and uniform |

| Safety | Higher risk with large reagent volumes | Improved safety with small reactor volumes |

| Scalability | Complex, often requires re-optimization | Simpler, linear scalability |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing rsc.org |

| Automation | Difficult to fully automate | Readily integrated with automated systems mpg.de |

Application of Machine Learning in Predicting Reactivity and Properties

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. By analyzing vast datasets of chemical reactions and molecular properties, ML models can predict the outcomes of unknown reactions, suggest optimal synthesis routes, and estimate the physical and chemical properties of novel compounds.

For naphthalene derivatives, ML models are being developed to predict chemical reactivity with a high degree of accuracy. rsc.org One approach involves using a combination of traditional reaction templates and machine learning algorithms to predict the major product of a chemical reaction from a set of reactants. acs.org These models learn from the patterns in reaction data from sources like the patent literature to assess the likelihood of different outcomes. acs.org

Emerging research in this area includes:

Reactivity Prediction: Researchers have successfully used ML models to predict the reaction rate constants for the degradation of various substituted naphthalenes. researchgate.net By calculating specific molecular descriptors, these models can forecast how a compound like this compound would behave under specific reaction conditions, which is invaluable for designing effective remediation or synthesis processes. researchgate.net

Property Forecasting: ML interatomic potentials (MLIPs) can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu This allows for the rapid and efficient prediction of thermodynamic properties and the exploration of a molecule's conformational space. Such tools could be used to predict the solubility, stability, and electronic properties of this compound and its derivatives.

Accelerated Discovery: By screening virtual libraries of molecules, ML can identify naphthalene derivatives with desired properties for specific applications, such as in electronics or pharmaceuticals. This in-silico screening dramatically reduces the time and cost associated with experimental discovery. rsc.org

Table 2: Machine Learning Applications in Naphthalene Chemistry

| Application Area | Machine Learning Technique | Predicted Outcome/Property | Potential Impact |

|---|---|---|---|

| Reaction Outcome | Neural Networks, Template-based models | Major product, reaction yield, regioselectivity acs.org | Faster synthesis planning, reduced failed experiments |

| Chemical Reactivity | Regression Models, PEST Descriptors | Reaction rate constants (k) researchgate.net | Design of efficient chemical processes |

| Molecular Properties | ML Interatomic Potentials (MLIPs) | Energy, stability, thermodynamic properties cmu.edu | Rapid screening of new materials |

| Drug Discovery | Classification & Regression Trees | Biological activity, toxicity | Accelerated identification of lead compounds |

Exploration of Naphthalene-Based Frameworks for Advanced Catalysis

The rigid, aromatic structure of naphthalene makes it an excellent building block for creating porous, high-surface-area materials for use in catalysis. These naphthalene-based frameworks can act as robust supports for catalytically active metal nanoparticles or can possess intrinsic catalytic properties themselves.

Researchers have synthesized naphthalene-based polymers through Friedel–Crafts crosslinking to create supports for palladium catalysts used in Suzuki cross-coupling reactions. mdpi.comnih.gov These novel catalytic systems demonstrated high efficiency and selectivity under mild reaction conditions. mdpi.comnih.gov The porosity and surface characteristics of these polymers can be tuned by introducing functional groups (e.g., -OH, -SO3H) to the naphthalene monomer. mdpi.comnih.gov

Future directions in this field include:

Porous Organic Salts: A facile self-assembly of sulfonic acid and amine-functionalized naphthalene building blocks can create porous organic salts. These materials have shown promise as efficient heterogeneous photocatalysts for visible-light-driven reactions, such as the oxidative coupling of amines. rsc.org

Hydroprocessing Catalysts: Porous aromatic frameworks (PAFs) have been used as supports for sulfide (B99878) catalysts in the hydroprocessing of naphthalene. mdpi.com The pore size of the framework was found to be a critical factor in the catalyst's activity, highlighting the importance of structural design. mdpi.com

Multifunctional Catalysts: By incorporating different functional groups onto a naphthalene-based framework, it is possible to create multifunctional catalysts that can perform several reaction steps in a single pot, increasing the efficiency of complex syntheses.

Sustainable Synthesis and Green Chemistry Innovations for Naphthalene Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to reduce waste, eliminate the use of toxic substances, and improve energy efficiency. For naphthalene derivatives, this involves moving away from harsh reagents and solvents towards more environmentally benign alternatives.

A significant green innovation is the development of synthesis routes that avoid toxic methylating agents like dimethyl sulfate. A patented method for preparing 1-methoxynaphthalene (B125815) (a precursor to the title compound) utilizes dimethyl carbonate as a greener methylating agent in a dilute alkali solution with a phase transfer catalyst. google.com This method eliminates the need for organic solvents and results in a high product yield with minimal environmental impact. google.com

Key areas for future research in the sustainable synthesis of naphthalene derivatives include:

Renewable Feedstocks: Researchers are exploring routes to synthesize alkylated naphthalenes from platform compounds derived from lignocellulose, such as benzaldehyde (B42025) and angelica lactone. rsc.org This shift from fossil fuel-based starting materials to renewable biomass is a cornerstone of sustainable chemistry.

Novel Synthetic Pathways: New methods for synthesizing substituted naphthalenes are being developed to improve regioselectivity and reduce the number of synthetic steps. nih.gov One innovative approach involves the "transmutation" of isoquinolines into naphthalenes by swapping a nitrogen atom for a carbon atom, providing facile access to a wide range of derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of performing specific transformations on the naphthalene core, such as hydroxylation or etherification, to produce compounds like this compound.

常见问题

Q. What are the common synthetic routes for 1-(Methoxymethoxy)naphthalene, and how are reaction conditions optimized?

The synthesis of this compound typically involves Friedel-Crafts alkylation or methoxymethylation of naphthalene derivatives. For example:

- Friedel-Crafts acylation : Reacting naphthalene with methoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Demethylation pathways : Controlled demethylation of methoxy-substituted intermediates can yield the desired product . Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and methoxymethoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structure and bond angles using programs like SHELXL for refinement .

Q. How is purity assessed post-synthesis, and what solvents are suitable for recrystallization?

Purity is determined via:

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns .

- Elemental Analysis : Validates empirical formula by measuring C, H, and O content . Recrystallization solvents (e.g., ethanol, acetone) are selected based on solubility profiles. Limited water solubility necessitates organic solvents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) simulations model electron density distribution to predict sites for electrophilic attack. For example:

Q. What experimental strategies resolve discrepancies in toxicological data for naphthalene derivatives?

Systematic frameworks from ATSDR toxicological profiles are applied:

- Risk of Bias (RoB) assessment : Studies are evaluated using criteria like exposure characterization validity and outcome reliability (Table C-6, ).

- Confidence rating : Data are graded based on reproducibility (e.g., hepatic effects in animal models) and relevance to human exposure routes (inhalation, dermal) .

- Meta-analysis : Aggregates data from peer-reviewed studies while excluding non-critical non-English sources .

Q. What challenges arise in crystallizing this compound for structural analysis?

Challenges include:

- Polymorphism : Multiple crystal forms may require screening via solvent vapor diffusion .

- Refinement issues : SHELXL is used to handle twinning or disordered methoxymethoxy groups in the lattice .

- Low melting point : Requires cryocooling (e.g., 100 K) during X-ray data collection to stabilize crystals .

Q. How to design in vitro studies to evaluate metabolic pathways of this compound?

Methodological steps include:

- Liver microsome assays : Incubate the compound with NADPH-enriched microsomes to identify phase I metabolites .

- LC-MS/MS analysis : Quantify metabolites like hydroxylated or demethylated derivatives .

- Enzyme inhibition assays : Use specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic contributions .

Q. What stability considerations are critical for long-term storage of this compound?

Stability is influenced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。